3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine
Description
3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine is a bicyclic amine derivative featuring a cyclopentane ring substituted with an amine group at position 1 and a pyrrolidine-1-carbonyl moiety at position 3. The pyrrolidine group confers conformational flexibility, while the cyclopentane backbone enhances steric stability.
Properties
IUPAC Name |
(3-aminocyclopentyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c11-9-4-3-8(7-9)10(13)12-5-1-2-6-12/h8-9H,1-7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEUPIMIRKHBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCC(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine typically involves the construction of the pyrrolidine ring followed by its attachment to the cyclopentane ring. One common method involves the reaction of cyclopentanone with pyrrolidine in the presence of a suitable catalyst to form the desired product . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .
Scientific Research Applications
3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards specific proteins, while the cyclopentane ring provides structural stability. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares key features of 3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine with analogs from published literature:
Key Differences and Implications
Ring Saturation and Rigidity: The target compound’s saturated cyclopentane backbone enhances stability compared to the cyclopentene derivative , which may exhibit reactivity due to its double bond.
Functional Group Impact: The pyrrolidine-1-carbonyl group in the target compound and offers hydrogen-bond acceptors, contrasting with the pyridinyl and cyclopropyl groups in , which prioritize steric bulk and lipophilicity.
Synthetic Accessibility :
- The cyclopentene derivative achieved a moderate yield (51%) via flash chromatography, while the pyrazole analog had a lower yield (17.9%), likely due to challenges in pyrazole functionalization under copper-catalyzed conditions.
Q & A
Basic: What are the recommended methods for synthesizing 3-(Pyrrolidine-1-carbonyl)cyclopentan-1-amine in a laboratory setting?
Methodological Answer:
The synthesis typically involves a multi-step approach, including cyclization, coupling, or amidation reactions. For example:
- Coupling Reaction : Use carbodiimide-based reagents (e.g., EDC or DCC) to activate the carbonyl group of pyrrolidine-1-carboxylic acid for amide bond formation with cyclopentan-1-amine derivatives.
- Catalytic Conditions : Optimize with bases like cesium carbonate and catalysts such as copper(I) bromide to enhance reaction efficiency, as seen in analogous cyclopropaneamine syntheses .
- Purification : Employ column chromatography (e.g., using gradients of ethyl acetate/hexane) or recrystallization to isolate the product. Yield optimization may require iterative adjustments to solvent polarity and temperature .
Basic: What safety protocols should be followed when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for ventilation .
- Storage : Store in a cool, dry, well-ventilated area, away from oxidizing agents and moisture. Keep containers tightly sealed to prevent degradation .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water contact to prevent exothermic reactions .
- Emergency Response : For inhalation or skin exposure, rinse thoroughly with water and seek immediate medical attention. Provide Safety Data Sheets (SDS) to healthcare providers .
Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the cyclopentane and pyrrolidine moieties. Compare chemical shifts with structurally similar compounds (e.g., 3-Cyclopropylpropan-1-amine derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns. For example, HRMS (ESI) can confirm the molecular ion peak at m/z corresponding to .
- Infrared Spectroscopy (IR) : Identify characteristic peaks for amide C=O (~1650 cm) and N-H stretches (~3300 cm) .
Advanced: How can researchers optimize reaction conditions to improve the yield of this compound in coupling reactions?
Methodological Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., Cu(I) or Pd-based systems) to accelerate amide bond formation. For example, copper(I) bromide improved yields in analogous heterocyclic couplings .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reagent solubility, while lower temperatures (~35°C) reduce side reactions .
- Stoichiometric Adjustments : Use excess cyclopentan-1-amine (1.2–1.5 equiv) to drive the reaction to completion. Monitor progress via TLC or HPLC .
Advanced: What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR shifts) during structural elucidation?
Methodological Answer:
- Computational Modeling : Employ density functional theory (DFT) to predict NMR chemical shifts and compare them with experimental data. Tools like Gaussian or ADF are widely used .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals of the compound or its derivatives (e.g., hydrochloride salts) .
- Isotopic Labeling : Use -labeled reagents to clarify nitrogen environments in complex spectra .
Advanced: How can computational chemistry be applied to predict the biological activity or binding affinity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock or Schrödinger. Focus on the amide group’s hydrogen-bonding potential .
- Quantitative Structure-Activity Relationship (QSAR) : Develop models correlating substituent effects (e.g., cyclopentane ring size) with bioactivity data from analogues .
- MD Simulations : Perform molecular dynamics (e.g., GROMACS) to assess stability of ligand-protein complexes over time .
Advanced: What experimental approaches are suitable for analyzing the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions. Monitor degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine thermal stability by heating the compound at 5°C/min increments under nitrogen .
- pH-Dependent Solubility : Measure solubility in buffered solutions (pH 1–13) using UV-Vis spectroscopy to identify optimal storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
